N-(2-aminophenyl)-4-bromobenzamide
Description
N-(2-Aminophenyl)-4-bromobenzamide is a benzamide derivative featuring a 4-bromophenyl group and a 2-aminophenyl substituent. For instance, N-(2-nitrophenyl)-4-bromobenzamide is synthesized by refluxing 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile .
Properties
IUPAC Name |
N-(2-aminophenyl)-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFJJSJZEBUUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination Reaction: The synthesis of N-(2-aminophenyl)-4-bromobenzamide can be achieved through the reaction of 4-bromobenzoyl chloride with 2-aminophenylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Amidation Reaction: Another method involves the direct amidation of 4-bromobenzoic acid with 2-aminophenylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-aminophenyl)-4-bromobenzamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products:
Substitution: Formation of substituted benzamides.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(2-aminophenyl)-4-bromobenzamide has been investigated for its cytotoxic properties against various cancer cell lines. Research indicates that derivatives of this compound exhibit potent activity against breast cancer cells, particularly the MDA-MB-231 cell line. For instance, studies have shown that modifications to the benzamide structure can enhance cytotoxic effects, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects. In vitro studies have shown that derivatives can inhibit the production of pro-inflammatory cytokines such as IL-6 and prostaglandin E2 in human gingival fibroblasts, suggesting potential applications in treating periodontal diseases and other inflammatory conditions .
Epigenetic Modulation
Recent research highlights the potential of this compound to act as an epigenetic modifier. It has been shown to inhibit histone deacetylases (HDACs), specifically HDAC-1 and HDAC-2, which are involved in the regulation of gene expression. This inhibition could lead to therapeutic strategies against various cancers and viral infections by altering the epigenetic landscape .
Biological Research
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the bromobenzamide moiety may engage in hydrophobic interactions. These interactions can modulate enzyme activity or receptor function, influencing cellular processes such as apoptosis and inflammation .
Research on Derivatives
Studies have explored various derivatives of this compound to enhance its biological activity. For example, certain modifications have resulted in compounds that are significantly more potent than standard chemotherapeutic agents like cisplatin against specific cancer cell lines .
Material Science
Synthesis of Advanced Materials
In addition to its biological applications, this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be used in creating advanced materials, including polymers and coatings with tailored properties for specific applications .
Data Table: Summary of Applications
Case Studies
-
Cytotoxicity Against Breast Cancer Cells :
A study evaluated the cytotoxic effects of this compound derivatives against MDA-MB-231 cells. The results indicated that certain modifications significantly enhanced potency compared to standard treatments like cisplatin. -
Anti-inflammatory Effects :
Research focused on the impact of this compound on inflammatory markers in human gingival fibroblasts showed a marked reduction in IL-6 levels when treated with the compound prior to lipopolysaccharide induction. -
Epigenetic Impact :
A series of compounds derived from this compound were tested for their ability to inhibit HDACs. The findings suggest a multi-target approach could be effective against various cancers and viral infections.
Mechanism of Action
The mechanism of action of N-(2-aminophenyl)-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The substitution pattern on the phenyl ring significantly influences physicochemical and biological properties. Key analogs include:
Structural Insights :
- N-(2-Nitrophenyl)-4-bromobenzamide exhibits a planar geometry with intramolecular N–H···O hydrogen bonds, stabilizing the nitro group . In contrast, the amino group in the target compound may form stronger intermolecular hydrogen bonds, enhancing crystallinity or biological interactions.
- 4MNB shows a twisted conformation due to steric hindrance from the methoxy group, reducing packing efficiency compared to the nitro analog .
Q & A
Basic: What are the established synthetic methodologies for N-(2-aminophenyl)-4-bromobenzamide, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis typically involves a condensation reaction between 2-aminophenylamine and 4-bromobenzoyl chloride. Optimization strategies include:
- Catalyst selection : Use of coupling agents like EDCI/HOBt to enhance amide bond formation efficiency.
- Temperature control : Maintaining 0–5°C during initial mixing to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity. Post-synthesis validation via melting point analysis and elemental composition ensures batch consistency .
Advanced: How does the structural configuration of this compound influence its activity as a histone deacetylase inhibitor (HDACi) in cancer models?
Answer:
The bromine substituent at the para-position enhances electron-withdrawing effects, stabilizing the compound’s interaction with Zn²⁺ in HDAC active sites. Comparative studies with CI-994 (an acetylated analog) reveal:
- Potency : Bromine increases IC₅₀ values by ~2-fold in prostate cancer cell lines (e.g., LNCaP).
- Selectivity : Preferential inhibition of HDAC1/3 over HDAC6 due to steric hindrance from the bromine moiety.
Experimental validation involves HDAC enzymatic assays and molecular docking simulations to map binding interactions .
Basic: What analytical techniques are most effective for verifying the structural integrity and purity of this compound in synthetic batches?
Answer:
- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles (amide plane ~10°) for structural confirmation .
- Spectroscopy : ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and FT-IR (amide I band at ~1650 cm⁻¹).
- Chromatography : HPLC (C18 column, acetonitrile/water) with retention time matching reference standards ensures >95% purity .
Advanced: What experimental approaches are used to resolve discrepancies in the apoptotic effects of this compound across different prostate cancer cell lines?
Answer:
Contradictions in apoptotic activity (e.g., higher efficacy in LNCaP vs. PC-3 cells) are addressed via:
- Dose standardization : IC₅₀ determination using MTT assays across 72-hour exposure periods.
- Mechanistic profiling : Western blotting for caspase-3/9 activation and PARP cleavage to confirm apoptosis pathways.
- Combination studies : Synergy with retinoids (e.g., all-trans retinoic acid) quantified via combination indices (Chou-Talalay method) .
Advanced: How can computational chemistry tools predict the metabolic stability and toxicity profile of this compound derivatives?
Answer:
- QSAR models : Predict logP (2.1) and metabolic sites (e.g., para-bromine resistance to cytochrome P450 oxidation).
- Molecular docking : AutoDock Vina simulates binding to HDAC isoforms (binding energy ≤ -8.5 kcal/mol).
- ADMET prediction : Tools like SwissADME estimate high gastrointestinal absorption but potential hepatotoxicity (via Ames test simulations) .
Basic: What safety and handling protocols are essential when working with this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS of structurally similar brominated amides for emergency guidelines .
Advanced: How does the incorporation of this compound into combination therapies enhance its anticancer efficacy compared to monotherapy?
Answer:
- Synergistic mechanisms : Co-administration with SAHA (vorinostat) reduces HDAC compensatory upregulation in xenograft models.
- Dose reduction : Combination indices (CI < 1) allow 50% lower dosages while maintaining efficacy.
- In vivo validation : Tumor volume reduction in murine models (e.g., 60% vs. 35% for monotherapy) via bioluminescence imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
